1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone
Overview
Description
1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone is an organic compound that features a methoxyphenyl group and a pyridinyl group connected by an ethanone bridge. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with 3-pyridylacetic acid under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a base like sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired ethanone bridge between the two aromatic rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl or pyridinyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: 4-methoxybenzoic acid and 3-pyridinecarboxylic acid.
Reduction: 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and pyridinyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-2-(pyridin-3-yl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Methylphenyl)-2-(pyridin-3-yl)ethanone: Similar structure but with a methyl group instead of a methoxy group.
1-(4-Chlorophenyl)-2-(pyridin-3-yl)ethanone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group is an electron-donating group, which can enhance the compound’s nucleophilicity and affect its interactions with other molecules.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-pyridin-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-6-4-12(5-7-13)14(16)9-11-3-2-8-15-10-11/h2-8,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBVHXUNBUTGKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285722 | |
Record name | 1-(4-methoxyphenyl)-2-(pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52700-25-1 | |
Record name | 52700-25-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-methoxyphenyl)-2-(pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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